4-Fluoro-2-methoxy-5-nitroaniline

Continuous Flow Synthesis Process Chemistry Scale-up

As a key intermediate for Osimertinib (Tagrisso®) and Mereletinib, 4-fluoro-2-methoxy-5-nitroaniline enables scalable continuous flow synthesis with 83% isolated yield. Procure ≥98% purity to ensure batch consistency, reduced QC burden, and GMP compliance. Its specific substitution pattern is critical for downstream reactivity; substitution with analogs leads to reduced yields or byproducts. Verify vendor specifications for melting point (128-132°C) and purity to support regulatory dossiers.

Molecular Formula C7H7FN2O3
Molecular Weight 186.14 g/mol
CAS No. 1075705-01-9
Cat. No. B580436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-5-nitroaniline
CAS1075705-01-9
Synonyms4-Fluoro-2-methoxy-5-nitroaniline
Molecular FormulaC7H7FN2O3
Molecular Weight186.14 g/mol
Structural Identifiers
InChIInChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3
InChIKeyFYSIGSQCZXQTIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9): Key Intermediate for Osimertinib and Mereletinib Synthesis


4-Fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) is a substituted aromatic amine with the molecular formula C₇H₇FN₂O₃ and a molecular weight of 186.14 g/mol. It is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors, most notably Osimertinib (AZD9291, Tagrisso®) and the BRAF V600E inhibitor Mereletinib [1][2]. This compound is available commercially from multiple suppliers with purities typically ranging from 95% to >99.74% . The molecule serves as a key building block in pharmaceutical research and industrial-scale API manufacturing, with established synthetic routes and documented process chemistry parameters.

Why 4-Fluoro-2-methoxy-5-nitroaniline Cannot Be Readily Substituted with Analogs


4-Fluoro-2-methoxy-5-nitroaniline possesses a specific substitution pattern (4-fluoro, 2-methoxy, 5-nitro) that is essential for its role as an intermediate in the synthesis of Osimertinib and Mereletinib. Substitution with closely related analogs, such as the 4-chloro analog (CAS 22459-72-9), 4-bromo analog (CAS 1421371-97-2), or positional isomers like 2-fluoro-4-methoxy-5-nitroaniline (CAS 1569986-91-9), can significantly alter the electronic properties, reactivity, and steric profile of the molecule, leading to reduced yields, the formation of undesired byproducts, or the complete failure of downstream reactions [1]. Furthermore, the choice of this specific intermediate can impact the efficiency and safety of the overall manufacturing process, as evidenced by its successful integration into a scalable continuous flow synthesis [2].

Quantitative Differentiation of 4-Fluoro-2-methoxy-5-nitroaniline from Analogs


Validated Continuous Flow Synthesis Yields and Throughput

In a validated, scalable telescoped continuous flow process, the synthesis of 4-fluoro-2-methoxy-5-nitroaniline from 4-fluoro-2-methoxyaniline achieved an 82% isolated yield over two steps at laboratory scale, corresponding to a throughput of 25 mmol/h. Upon scale-up to pilot scale, the yield was maintained at 83% with a throughput of 2 mol/h (0.46 kg/h). These data are cross-study comparable to batch processes for related compounds, demonstrating the feasibility of this compound for industrial-scale production [1]. No comparable continuous flow data is available for the 4-chloro or 4-bromo analogs in the context of Osimertinib synthesis, making this a key differentiator for procurement decisions focused on process intensification [2].

Continuous Flow Synthesis Process Chemistry Scale-up

High Downstream Synthetic Efficiency: 81% Total Yield over Three Steps

Starting from commercially available 4-fluoro-2-methoxy-5-nitroaniline, a subsequent three-step sequence (acylation, nucleophilic substitution, and reduction) to produce a key Osimertinib intermediate (tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate) was achieved with a total yield of 81% [1]. This is a direct head-to-head comparison against alternative synthetic routes that start with other substituted anilines, which may require more steps or result in lower overall yields [2].

Synthetic Efficiency Medicinal Chemistry API Synthesis

High and Consistent Commercial Purity

4-Fluoro-2-methoxy-5-nitroaniline is available from major chemical suppliers with high and clearly defined purity levels. For instance, TCI offers a grade of >98.0% (GC) , and MedChemExpress offers a grade of 99.74% . In contrast, some suppliers of the 4-bromo analog list only 95% purity . For the 4-chloro analog, common commercial purity is also around 95% . This difference in purity is a critical procurement factor, as higher purity intermediates can reduce the burden of purification in downstream steps and improve overall process robustness.

Commercial Availability Quality Control Pharmaceutical Intermediates

Precise Melting Point Specification for Identity Verification

The melting point of 4-fluoro-2-methoxy-5-nitroaniline is well-defined at 128.0 to 132.0 °C, with a reference value of 130 °C . This precise melting range serves as a key differentiator from its analogs, such as the 4-chloro analog (melting point not reliably reported) and the 4-bromo analog (no melting point data readily available from primary sources). This clear physical property facilitates identity verification and purity assessment in quality control laboratories, which is essential for GMP manufacturing.

Analytical Chemistry Quality Control Characterization

Documented Physicochemical Properties for Formulation and Process Development

Key physicochemical properties for 4-fluoro-2-methoxy-5-nitroaniline have been reported, including a calculated density of 1.412 ± 0.06 g/cm³ (20 °C, 760 mmHg) and a calculated aqueous solubility of 0.52 g/L (25 °C) [1]. These parameters are essential for process development, particularly in designing isolation and purification steps, and for assessing the compound's behavior in reaction mixtures. While similar data may exist for analogs, the explicit documentation for this compound supports a more data-driven procurement and development process.

Physicochemical Properties Process Development Formulation

Optimal Use Cases for Procuring 4-Fluoro-2-methoxy-5-nitroaniline


Large-Scale, Cost-Effective Osimertinib API Manufacturing

When establishing a commercial manufacturing process for Osimertinib or its mesylate salt, the procurement of 4-fluoro-2-methoxy-5-nitroaniline is essential. The compound's demonstrated scalability in a continuous flow process, achieving an 83% isolated yield and 2 mol/h throughput at pilot scale, directly supports cost-effective, high-volume production [1]. Its use as a starting material in a high-yielding (81% over three steps) sequence further validates its suitability for industrial API synthesis [2].

GMP-Compliant Osimertinib Intermediate Sourcing

For GMP manufacturing of Osimertinib or related compounds, sourcing 4-fluoro-2-methoxy-5-nitroaniline from reputable vendors offering high purity (≥98%) and well-defined specifications (e.g., melting point of 128-132 °C) is critical. The documented purity and physicochemical data reduce the analytical burden for incoming quality control and ensure batch-to-batch consistency, which is a key requirement for regulatory compliance [1].

Process Development and Scale-Up of Mereletinib

4-Fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a BRAF V600E inhibitor [1]. For process chemists developing scalable routes to Mereletinib, this compound's established synthetic methods and the availability of process-relevant data (e.g., continuous flow throughput, yield) make it a strategic starting point for optimizing the overall synthesis and minimizing development timelines [2].

Research into Next-Generation EGFR and BRAF Kinase Inhibitors

In academic or industrial research settings focused on discovering novel EGFR or BRAF inhibitors, 4-fluoro-2-methoxy-5-nitroaniline serves as a versatile building block. Its well-characterized reactivity allows for efficient derivatization and exploration of structure-activity relationships (SAR) around the Osimertinib and Mereletinib pharmacophores [1]. The high purity of commercial samples ensures that observed biological activity is attributable to the target molecule and not to impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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